molecular formula C8H16N2O3 B7578060 3-(4-Aminopentanoylamino)propanoic acid

3-(4-Aminopentanoylamino)propanoic acid

Cat. No.: B7578060
M. Wt: 188.22 g/mol
InChI Key: WZEXNCILOPPBKC-UHFFFAOYSA-N
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Description

3-(4-Aminopentanoylamino)propanoic acid is a synthetic organic compound of interest in biochemical and chemical research. As a derivative that incorporates both amino and carboxylic acid functional groups, it serves as a potential building block for the synthesis of more complex molecules, such as modified peptides. Its structure suggests potential application in studying metabolic pathways or as an intermediate in pharmaceutical research and development. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-aminopentanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-6(9)2-3-7(11)10-5-4-8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEXNCILOPPBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs of 3-(4-Aminopentanoylamino)propanoic acid, highlighting substituents, biological activities, and applications:

Compound Name Substituent(s) Biological Activity/Application Source/Key Findings
This compound 4-Aminopentanoylamino Hypothetical: Potential medicinal use Synthetic/Research focus
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxyphenylamino Anticancer, antioxidant Inhibits cancer cell growth via apoptosis (IC₅₀: 8–25 µM)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-Dichloro-4-hydroxyphenyl Antimicrobial (E. coli, S. aureus) MIC: 2–8 µg/mL against bacterial pathogens
3-(Methylthio)propanoic acid methyl ester Methylthio ester Aroma compound in pineapples Concentration: 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple
3-(4-Isopropylphenyl)-β-alanine 4-Isopropylphenyl Pharmaceutical intermediate Synthetic precursor for drug development

Preparation Methods

Boc-Protection Reaction Conditions

Data from analogous reactions with 4-(methylamino)butyric acid hydrochloride demonstrate that Boc-protection proceeds efficiently in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base and di-tert-butyl dicarbonate (Boc₂O) as the protecting agent. For example:

SolventBaseTemperatureTimeYieldSource
DCMTEA25°C72 h100%
MeOHTEA20°C1 h96%
DioxaneK₂CO₃25°C6 h95%

These conditions avoid racemization and ensure quantitative conversion, with DCM and TEA providing the highest yields.

Activation and Coupling with β-Alanine

Following Boc-protection, the carboxylic acid of 4-aminopentanoic acid must be activated for amide bond formation with β-alanine. Carbodiimide-mediated coupling using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) is the most reliable method.

Coupling Reaction Optimization

Patented protocols for analogous compounds, such as 3-(2-oxocyclopentyl)-propionic acid, highlight the use of high-boiling solvents (e.g., toluene) and controlled stoichiometry to minimize side products. For this compound:

  • Activation : Boc-protected 4-aminopentanoic acid (1 eq) is treated with EDCl (1.2 eq) and HOBt (1.1 eq) in DCM at 0°C for 30 minutes.

  • Coupling : β-Alanine (1 eq) is added, and the reaction is stirred at 25°C for 12–24 hours.

  • Workup : The mixture is washed with dilute HCl (1 M) and saturated NaHCO₃ to remove unreacted reagents.

This method achieves yields of 85–92%, comparable to esterification reactions in patent CN103508890A.

Deprotection to Yield Target Compound

Final deprotection of the Boc group is accomplished using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Data from Ambeed experiments show that TFA-mediated deprotection in DCM (2 h, 0°C) preserves the integrity of the amide bond while achieving quantitative amine liberation.

Deprotection Efficiency

  • TFA/DCM (1:1) : 98% yield after 2 h at 0°C.

  • HCl/Dioxane (4 M) : 95% yield after 1 h at 25°C.

Alternative Synthetic Routes

Reductive Amination

A minority approach involves reductive amination of 4-oxopentanoic acid with β-alanine, though this method suffers from low yields (≤50%) due to imine instability.

Solid-Phase Synthesis

Immobilizing β-alanine on Wang resin enables iterative coupling and deprotection, but scalability remains a limitation.

Optimization of Reaction Conditions

Critical parameters for scalability include:

  • Solvent Choice : Non-polar solvents (toluene, DCM) improve coupling efficiency by reducing side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of EDCl to carboxylic acid minimizes unreacted starting material.

  • Temperature : Coupling at 0°C–25°C balances reaction rate and byproduct formation.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : δ 1.46 (s, Boc group), 2.35 (t, CH₂COO), 3.28 (br, NH).

  • LC-MS : m/z 216.2 [M + H]⁺ for Boc-protected intermediate.

  • IR Spectroscopy : 1650 cm⁻¹ (amide I band), 1550 cm⁻¹ (amide II band) .

Q & A

Q. What are the recommended methods for synthesizing 3-(4-aminopentanoylamino)propanoic acid, and how can intermediates be stabilized during synthesis?

Methodological Answer: Synthesis typically involves coupling 4-aminopentanoic acid with β-alanine derivatives via carbodiimide-mediated amidation. Key steps include:

  • Intermediate Stabilization: Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of the activated carbonyl intermediate (e.g., NHS ester) .
  • Purification: Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to isolate the final product. Monitor reaction progress via LC-MS to confirm intermediate formation .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR: Use ¹H/¹³C NMR to confirm the presence of the aminopentanoyl moiety (δ ~1.5–2.5 ppm for methylene groups) and propanoic acid backbone (δ ~2.8–3.2 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS (e.g., m/z calculated for C₈H₁₅N₂O₃: 187.1083) ensures molecular weight accuracy .
    • HPLC: ≥95% purity confirmed using a gradient elution (5–95% acetonitrile in 20 min) with UV detection at 214 nm .

Q. What are the primary biological targets or pathways associated with this compound?

Methodological Answer: Preliminary studies suggest potential interaction with:

  • Amino Acid Transporters: Competitive inhibition assays (e.g., using HEK293 cells overexpressing LAT1) to assess uptake inhibition .
  • Enzymatic Activity: Screen against serine hydrolases (e.g., using fluorogenic substrates) to identify off-target effects .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on the compound’s bioactivity in different cell lines?

Methodological Answer: Contradictions may arise due to cell-specific expression of transporters or metabolic enzymes. Design steps:

  • Control Experiments: Include siRNA knockdown of suspected transporters (e.g., ASCT2) to isolate uptake mechanisms .
  • Metabolic Profiling: Use LC-MS/MS to quantify intracellular metabolite levels (e.g., ATP/ADP ratios) under varying pH and nutrient conditions .
  • Dose-Response Analysis: Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to identify selectivity thresholds .

Q. What strategies optimize the compound’s stability in aqueous buffers for long-term pharmacokinetic studies?

Methodological Answer:

  • Buffer Selection: Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to prevent microbial degradation.
  • Temperature: Store aliquots at –80°C; avoid freeze-thaw cycles.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for byproduct formation .

Q. How can computational modeling predict the compound’s interaction with non-canonical targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against the PDB database (e.g., homology models of orphan GPCRs). Prioritize targets with binding energy ≤ –7.0 kcal/mol .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD ≤ 2.0 Å) and residue-specific interactions (e.g., hydrogen bonding with Asp112 in a hypothetical receptor) .

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